molecular formula C12H7F4NO3 B15336898 3-[4-Fluoro-2-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid

3-[4-Fluoro-2-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid

Cat. No.: B15336898
M. Wt: 289.18 g/mol
InChI Key: LRTJGJFDNDFERR-UHFFFAOYSA-N
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Description

3-[4-Fluoro-2-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic acid is a complex organic compound characterized by the presence of fluorine and trifluoromethyl groups. These functional groups impart unique chemical properties, making the compound valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethylation of 4-iodobenzene . Another approach is the simultaneous vapor-phase chlorination/fluorination at high temperatures using transition metal-based catalysts .

Industrial Production Methods

Industrial production methods often utilize high-yield processes to ensure the efficient synthesis of the compound. These methods may involve the use of specialized catalysts and reaction conditions to optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-Fluoro-2-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The specific conditions, such as temperature and pressure, depend on the desired reaction and the nature of the reagents involved .

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different carboxylic acids, while substitution reactions can produce a variety of substituted isoxazole derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-Fluoro-2-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic acid is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C12H7F4NO3

Molecular Weight

289.18 g/mol

IUPAC Name

3-[4-fluoro-2-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C12H7F4NO3/c1-5-9(11(18)19)10(17-20-5)7-3-2-6(13)4-8(7)12(14,15)16/h2-4H,1H3,(H,18,19)

InChI Key

LRTJGJFDNDFERR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=C(C=C2)F)C(F)(F)F)C(=O)O

Origin of Product

United States

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